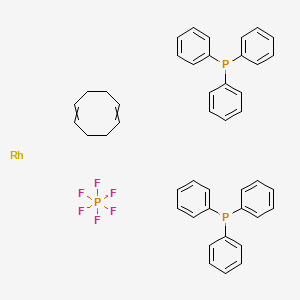
(1,5-Cyclooctadiene)bis(triphenylphos-phine)rhodi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene and triphenylphosphine in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Hydrosilylation: It catalyzes the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Polycyclotrimerization: It facilitates the formation of cyclic compounds from acyclic precursors.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, silanes for hydrosilylation, and various organic substrates for polycyclotrimerization . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions depend on the specific substrates used. For example, hydrogenation of alkenes results in the formation of alkanes, while hydrosilylation of alkenes produces organosilanes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydrosilylation, and polycyclotrimerization . Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic chemistry .
Biology and Medicine
For example, it can be used in the synthesis of biologically active compounds and pharmaceuticals .
Industry
In the industrial sector, (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) is used in the production of fine chemicals and specialty materials . Its catalytic properties enable efficient and cost-effective manufacturing processes .
Mecanismo De Acción
The mechanism by which (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with the substrates . This coordination activates the substrates, facilitating their transformation into the desired products . The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Methoxy(cyclooctadiene)rhodium(I) dimer
Uniqueness
Compared to similar compounds, (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) offers unique advantages in terms of its stability and reactivity . Its ability to catalyze a wide range of reactions under mild conditions makes it a versatile and valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C44H42F6P3Rh- |
|---|---|
Peso molecular |
880.6 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;rhodium;triphenylphosphane;hexafluorophosphate |
InChI |
InChI=1S/2C18H15P.C8H12.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;;/q;;;-1; |
Clave InChI |
MQHWPMHLSKCBKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















